Propylisopropyltryptamine

Übersicht

Beschreibung

Propylisopropyltryptamin, allgemein bekannt als PiPT, ist eine chemische Verbindung, die zur Tryptamin-Familie gehört. Tryptamine sind eine Klasse von Verbindungen, die eine gemeinsame Struktur teilen und für ihre psychoaktiven und halluzinogenen Eigenschaften bekannt sind. PiPT ist strukturell mit anderen Dialkyltryptamin-Derivaten verwandt und bekannt dafür, psychedelische Wirkungen zu erzeugen, obwohl es im Vergleich zu seinen Analoga als relativ schwach und kurzlebig gilt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Propylisopropyltryptamin beinhaltet typischerweise die Alkylierung von Tryptamin. Eine gängige Methode ist die Reaktion von Tryptamin mit Propyliodid und Isopropyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) unter Rückflussbedingungen durchgeführt. Das resultierende Produkt wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Propylisopropyltryptamin sind aufgrund seiner begrenzten Verwendung und seines rechtlichen Status in vielen Ländern nicht gut dokumentiert. die allgemeinen Prinzipien der großtechnischen organischen Synthese, einschließlich der Verwendung von automatisierten Reaktoren und Durchflussanlagen, können auf seine Herstellung angewendet werden. Diese Verfahren würden die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Abfall und Umweltauswirkungen zu minimieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propylisopropyltryptamine typically involves the alkylation of tryptamine. One common method is the reaction of tryptamine with propyl iodide and isopropyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its limited use and legal status in many countries. the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to its production. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing waste and environmental impact.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Propylisopropyltryptamin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: PiPT kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können PiPT in seine entsprechenden Amin-Derivate umwandeln.

Substitution: PiPT kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid. Diese Reaktionen werden typischerweise unter sauren oder basischen Bedingungen durchgeführt.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden unter wasserfreien Bedingungen verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Halogenide oder Alkoxide in Gegenwart eines geeigneten Katalysators.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von PiPT verschiedene oxidierte Derivate ergeben, während die Reduktion verschiedene Aminverbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Propylisopropyltryptamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: PiPT wird als Modellverbindung verwendet, um die Reaktivität und Eigenschaften von Tryptaminen zu untersuchen. Es hilft beim Verständnis der Struktur-Aktivitäts-Beziehungen dieser Klasse von Verbindungen.

Biologie: In der biologischen Forschung wird PiPT verwendet, um die Auswirkungen von Tryptaminen auf Neurotransmittersysteme und Rezeptorbindung zu untersuchen.

Medizin: Obwohl PiPT nicht weit verbreitet in der Medizin eingesetzt wird, machen seine psychoaktiven Eigenschaften es zu einem interessanten Thema in der Erforschung potenzieller therapeutischer Anwendungen für psychische Erkrankungen.

Industrie: Die begrenzten industriellen Anwendungen von PiPT liegen hauptsächlich im Bereich der chemischen Forschung und Entwicklung.

Wirkmechanismus

Der Wirkmechanismus von Propylisopropyltryptamin beinhaltet seine Wechselwirkung mit Serotoninrezeptoren im Gehirn. Wie andere Tryptamine wird PiPT vermutet, als Agonist am 5-HT2A-Rezeptor zu wirken, der mit seinen psychedelischen Wirkungen verbunden ist. Die Bindung von PiPT an diesen Rezeptor führt zu Veränderungen in der Neurotransmitterfreisetzung und neuronalen Aktivität, was zu veränderter Wahrnehmung und Kognition führt .

Wirkmechanismus

The mechanism of action of propylisopropyltryptamine involves its interaction with serotonin receptors in the brain. Like other tryptamines, PiPT is believed to act as an agonist at the 5-HT2A receptor, which is associated with its psychedelic effects. The binding of PiPT to this receptor leads to changes in neurotransmitter release and neuronal activity, resulting in altered perception and cognition .

Vergleich Mit ähnlichen Verbindungen

Propylisopropyltryptamin ähnelt anderen Tryptamin-Derivaten wie:

N,N-Dimethyltryptamin (DMT): Bekannt für seine starken und kurzlebigen psychedelischen Wirkungen.

Diisopropyltryptamin (DiPT): Bemerkenswert für seine Hörverzerrungen und sein einzigartiges psychoaktives Profil.

N,N-Dipropyltryptamin (DPT): Bekannt für seine intensiven und langanhaltenden psychedelischen Wirkungen.

Einzigartigkeit von PiPT

PiPT ist einzigartig in seinen relativ schwachen und kurzlebigen Wirkungen im Vergleich zu anderen Tryptaminen. Dies macht es weniger potent und möglicherweise sicherer für Forschungszwecke, obwohl sein rechtlicher Status und die begrenzte Verfügbarkeit seine breite Anwendung einschränken .

Biologische Aktivität

Propylisopropyltryptamine (PiPT) is a synthetic compound belonging to the tryptamine family, characterized by its structural modifications that influence its biological activity. This compound is noted for its psychedelic and hallucinogenic effects , which have drawn interest in both recreational and therapeutic contexts.

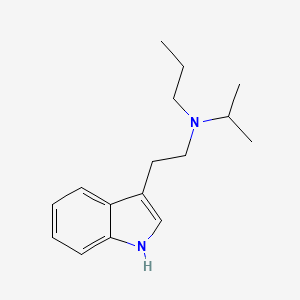

Chemical Structure and Properties

- IUPAC Name : 1-(2-isopropyl-1H-indol-3-yl)-N-propylmethanamine

- Molecular Formula : C₁₆H₂₄N₂

- Molecular Weight : 244.38 g/mol

The unique structure of PiPT, particularly the isopropyl and propyl substitutions on the indole ring, contributes to its pharmacological properties, including receptor affinity and psychoactive effects.

PiPT primarily interacts with various serotonin receptors , particularly the 5-HT2A receptor, which is implicated in mediating hallucinogenic effects. The compound's activity at this receptor suggests potential applications in treating mood disorders, although comprehensive clinical studies are still required.

Pharmacological Effects

Research indicates that PiPT exhibits a range of effects:

- Psychedelic Effects : Users report altered sensory perception, enhanced emotional experiences, and visual hallucinations.

- Neuropharmacological Effects : Studies suggest that PiPT may influence neurotransmitter systems beyond serotonin, potentially affecting dopamine and norepinephrine pathways.

Case Studies and Research Findings

- Psychoactive Properties : A study involving self-reported experiences indicated that PiPT produces effects similar to other psychedelics like psilocybin and DMT, with a distinct profile of onset and duration .

- Safety Profile : Preliminary research suggests a relatively low toxicity profile; however, detailed toxicological studies are lacking. Observations from anecdotal reports indicate that while adverse reactions are possible, they are infrequent compared to other psychoactive substances .

Comparative Biological Activity

| Compound | 5-HT2A Affinity | Hallucinogenic Effects | Toxicity Level |

|---|---|---|---|

| This compound (PiPT) | Moderate | Yes | Low |

| 5-MeO-DMT | High | Yes | Moderate |

| Psilocybin | Moderate | Yes | Low |

Research Gaps and Future Directions

Despite the intriguing biological activity of PiPT, there remain significant gaps in the literature:

- Clinical Trials : There is a need for controlled clinical trials to better understand the therapeutic potential of PiPT, particularly in psychiatric settings.

- Long-term Effects : Research should also focus on the long-term effects of PiPT use, including potential for dependency or adverse psychological outcomes.

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-4-10-18(13(2)3)11-9-14-12-17-16-8-6-5-7-15(14)16/h5-8,12-13,17H,4,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXPLOPRCQJJFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CNC2=CC=CC=C21)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726699 | |

| Record name | N-(1-Methylethyl)-N-propyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354632-00-0 | |

| Record name | 1H-Indole-3-ethanamine, N-(1-methylethyl)-N-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354632-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylisopropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354632000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Methylethyl)-N-propyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.